molecular formula C24H31NO2 B14926425 N-decyl-9H-xanthene-9-carboxamide

N-decyl-9H-xanthene-9-carboxamide

Cat. No.: B14926425
M. Wt: 365.5 g/mol
InChI Key: DNTMCKDXKPROEI-UHFFFAOYSA-N
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Description

N-decyl-9H-xanthene-9-carboxamide is a chemical compound belonging to the xanthene family Xanthenes are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-decyl-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with decylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and purification methods can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-decyl-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Reduced derivatives, such as primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

N-decyl-9H-xanthene-9-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-decyl-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, leading to its potential antioxidant and anti-inflammatory effects. Further research is needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

N-decyl-9H-xanthene-9-carboxamide can be compared with other similar compounds, such as:

    N-dodecyl-9H-xanthene-9-carboxamide: Similar structure with a dodecyl chain instead of a decyl chain, leading to differences in hydrophobicity and biological activity.

    N,N-diethyl-9H-xanthene-9-carboxamide: Contains diethyl groups instead of a decyl chain, resulting in different chemical and physical properties.

    N-hydroxy-9H-xanthene-9-carboxamide: Contains a hydroxy group, which may influence its reactivity and biological activity.

Properties

Molecular Formula

C24H31NO2

Molecular Weight

365.5 g/mol

IUPAC Name

N-decyl-9H-xanthene-9-carboxamide

InChI

InChI=1S/C24H31NO2/c1-2-3-4-5-6-7-8-13-18-25-24(26)23-19-14-9-11-16-21(19)27-22-17-12-10-15-20(22)23/h9-12,14-17,23H,2-8,13,18H2,1H3,(H,25,26)

InChI Key

DNTMCKDXKPROEI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13

Origin of Product

United States

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